
4,4-Dimethyltetrahydrofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,4-Dimethyltetrahydrofuran-2-carboxylic acid” is a chemical compound with the CAS Number: 2344679-53-2 . It has a molecular weight of 144.17 .
Molecular Structure Analysis
The molecular structure of “4,4-Dimethyltetrahydrofuran-2-carboxylic acid” can be represented by the Inchi Code: 1S/C7H12O3/c1-7(2)3-5(6(8)9)10-4-7/h5H,3-4H2,1-2H3,(H,8,9) . This indicates that the molecule consists of 7 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .
Chemical Reactions Analysis
While specific chemical reactions involving “4,4-Dimethyltetrahydrofuran-2-carboxylic acid” are not available, carboxylic acids in general can undergo a variety of reactions. For instance, they can be reduced by LiAlH4 to give primary alcohols .
Aplicaciones Científicas De Investigación
Theoretical Modeling and Spectral Analysis
Carboxylic acid dimers, including derivatives similar to 4,4-Dimethyltetrahydrofuran-2-carboxylic acid, have been extensively studied for their spectral properties and behavior. For instance, the theoretical modeling of the OH stretch infrared spectrum of carboxylic acid dimers based on first-principles anharmonic couplings has provided insights into the unusual spectral behavior of the hydride stretch fundamental in these compounds. Such studies are crucial for understanding the large anharmonic effects associated with hydrogen bonds in carboxylic acids, which can produce complicated infrared spectra (Florio et al., 2003).
Stereoselective Synthesis
The stereoselective synthesis of 2-Aryltetrahydrofuran-3,4-dicarboxylate derivatives represents an efficient approach to generating precursors for natural products like lignans, which contain tetrahydrofuran. This synthesis route is particularly significant for producing asymmetric 2-aryltetrahydrofuran-3,4-carboxylic acid derivatives in high yields, demonstrating the versatility of tetrahydrofuran derivatives in synthetic chemistry (Pei et al., 2000).
Photoreleasable Protecting Groups
The development of new photoreleasable protecting groups for carboxylic acids is another important application. For example, 2,5-Dimethylphenacyl has been proposed as a new photoremovable protecting group for carboxylic acids. This approach allows for the direct photolysis of various esters, leading to the formation of the corresponding carboxylic acids in almost quantitative yields. Such advancements are critical for the development of light-sensitive probes and the controlled release of active molecules (Klan et al., 2000).
Vibrational Circular Dichroism Studies
Investigations into the intermolecular association of tetrahydrofuran-2-carboxylic acid in solution using vibrational circular dichroism (VCD) highlight the significance of studying chiral carboxylic acids. Such research provides valuable insights into the effects of dimerization on the spectral properties of these compounds, which is essential for understanding the behavior of chiral carboxylic acids in various solvents and conditions (Kuppens et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
4,4-dimethyloxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(2)3-5(6(8)9)10-4-7/h5H,3-4H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPZBSHBQOMOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(OC1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyloxolane-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

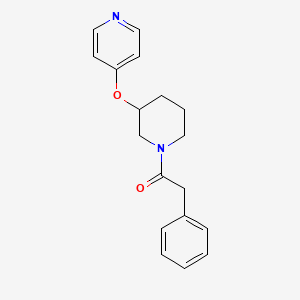
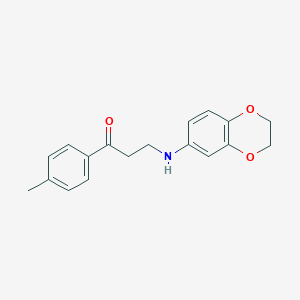

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(methylthio)benzamide](/img/structure/B2695318.png)
![2-Chloro-N-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]acetamide](/img/structure/B2695323.png)
![3-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2695324.png)
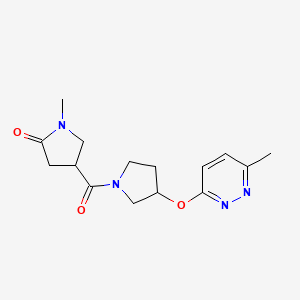
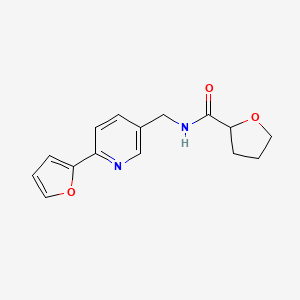
![N-(1-cyanocyclohexyl)-2-[methyl-[1-(4-methylsulfonylphenyl)ethyl]amino]acetamide](/img/structure/B2695329.png)
![Methyl 2-(isoxazole-5-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2695332.png)
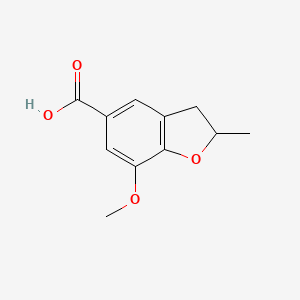
![5-ethyl-8-fluoro-2-(methoxyacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2695334.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2695335.png)
